4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide
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Overview
Description
4-Sulfamido-benzyl-1,4-diazacycloheptane is an organic compound with the molecular formula C12H19N3O2S. It is a derivative of 1,4-diazacycloheptane, which is a cyclic diamine. This compound is characterized by the presence of a sulfamido group attached to a benzyl moiety, which is further connected to the 1,4-diazacycloheptane ring.
Preparation Methods
The synthesis of 4-sulfamido-benzyl-1,4-diazacycloheptane typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-diazacycloheptane and benzyl chloride.
Reaction with Benzyl Chloride: 1,4-diazacycloheptane is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form benzyl-1,4-diazacycloheptane.
Introduction of Sulfamido Group: The benzyl-1,4-diazacycloheptane is then reacted with sulfamoyl chloride in the presence of a base to introduce the sulfamido group, resulting in the formation of 4-sulfamido-benzyl-1,4-diazacycloheptane.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Sulfamido-benzyl-1,4-diazacycloheptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Sulfamido-benzyl-1,4-diazacycloheptane has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical structure.
Biological Research: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-sulfamido-benzyl-1,4-diazacycloheptane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the diazacycloheptane ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
4-Sulfamido-benzyl-1,4-diazacycloheptane can be compared with other similar compounds, such as:
Properties
CAS No. |
159968-52-2 |
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Molecular Formula |
C12H19N3O2S |
Molecular Weight |
269.37 g/mol |
IUPAC Name |
4-(1,4-diazepan-1-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H19N3O2S/c13-18(16,17)12-4-2-11(3-5-12)10-15-8-1-6-14-7-9-15/h2-5,14H,1,6-10H2,(H2,13,16,17) |
InChI Key |
FQMAIALCZUIJHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)CC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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